molecular formula C28H52N2O4 B1204414 Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate CAS No. 52829-07-9

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

Cat. No.: B1204414
CAS No.: 52829-07-9
M. Wt: 480.7 g/mol
InChI Key: XITRBUPOXXBIJN-UHFFFAOYSA-N
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Description

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: is a chemical compound known for its role as a hindered amine light stabilizer. It is widely used in various industrial applications to protect materials from degradation caused by ultraviolet light. The compound is composed of nitroxyl radicals and is effective in stabilizing polymers by reacting with phenolic antioxidants incorporated in these materials .

Mechanism of Action

Target of Action

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, also known as bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate, primarily targets phenolic antioxidants incorporated in polymers . These antioxidants play a crucial role in preventing the oxidation of polymers, thus enhancing their stability and lifespan.

Mode of Action

This compound acts as a heat controller . It interacts with its targets, the phenolic antioxidants, in a way that it can control the heat generated during the polymerization process. This interaction helps to maintain the stability of the polymers and prevent their degradation due to excessive heat.

Biochemical Pathways

It is known to be a part of thepolymer stabilization process . By controlling the heat generated during polymerization, it indirectly influences the pathways related to polymer synthesis and degradation.

Pharmacokinetics

It is known to be alow molecular weight compound , which could influence its bioavailability and distribution.

Result of Action

The primary result of the action of this compound is the stabilization of polymers . By controlling the heat during the polymerization process and interacting with phenolic antioxidants, it helps to prevent the oxidation and degradation of polymers, thus enhancing their stability and lifespan.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, its ability to control heat suggests that it may be more effective in environments with higher temperatures. Additionally, its interaction with phenolic antioxidants indicates that its efficacy may be influenced by the presence or absence of these antioxidants .

Biochemical Analysis

Biochemical Properties

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate acts as a heat controller by reacting with phenolic antioxidants incorporated in polymers . It interacts with enzymes such as phenolic antioxidants, which help in stabilizing the compound under UV light exposure. The nitroxyl radicals in this compound are crucial for its function as a UV stabilizer, preventing the degradation of polymers by neutralizing free radicals generated during UV exposure .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cellular antioxidants, enhancing their stability and function . This interaction helps in protecting cells from oxidative stress and UV-induced damage, thereby maintaining cellular integrity and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with phenolic antioxidants and other biomolecules. The nitroxyl radicals in the compound play a crucial role in neutralizing free radicals, preventing oxidative damage to cells and polymers . Additionally, this compound can inhibit or activate specific enzymes involved in oxidative stress responses, thereby modulating cellular functions and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability under various conditions. It has a melting point of 82-85°C and a transition temperature (Tg) greater than 350°C . The compound’s stability and degradation over time have been studied, showing that it maintains its effectiveness as a UV stabilizer and heat controller in polymers . Long-term effects on cellular function have also been observed, with the compound providing sustained protection against oxidative stress and UV-induced damage .

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of this compound vary with different dosages. At lower doses, the compound effectively stabilizes cellular antioxidants and protects against oxidative stress . At higher doses, toxic or adverse effects may be observed, including potential disruption of cellular functions and oxidative stress responses . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing any adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress responses and UV protection. It interacts with enzymes and cofactors that regulate these pathways, enhancing the stability and function of cellular antioxidants . The compound’s role in metabolic flux and metabolite levels has been studied, showing its effectiveness in maintaining cellular homeostasis under stress conditions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in areas where it is needed most, such as regions exposed to UV light or oxidative stress . The compound’s distribution within cells ensures its effectiveness in protecting against damage and maintaining cellular function.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and organelles involved in oxidative stress responses . Targeting signals and post-translational modifications direct the compound to these compartments, where it exerts its protective effects. The subcellular localization of this compound is crucial for its activity and function in maintaining cellular integrity and preventing damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate typically involves the esterification of sebacic acid with 2,2,6,6-tetramethyl-4-piperidinol. This reaction is often carried out in the presence of an organotin compound, such as dibutyltin oxide, which acts as a catalyst. The reaction is performed in an aliphatic hydrocarbon-based solvent like heptane at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and consistent quality of the final product. The reaction conditions are carefully controlled to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Bis(2,2,6,6-tetramethyl-4-piperidyl) seb

Properties

IUPAC Name

bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N2O4/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22/h21-22,29-30H,9-20H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITRBUPOXXBIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(NC(C2)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0028030
Record name Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0028030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; NKRA; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid
Record name Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

52829-07-9
Record name Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52829-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052829079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0028030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.899
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Record name BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL) SEBACATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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